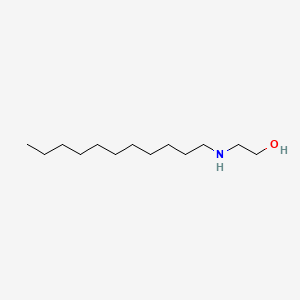
Carbamic acid, methyl-, (6-trimethylammonio)thymyl ester, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIMETHYL-[2-METHYL-4-(METHYLCARBAMOYLOXY)-5-PROPAN-2-YLPHENYL]AZANIUMIODIDE: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quaternary ammonium group, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRIMETHYL-[2-METHYL-4-(METHYLCARBAMOYLOXY)-5-PROPAN-2-YLPHENYL]AZANIUMIODIDE typically involves multiple steps, including the formation of the core phenyl structure, introduction of the carbamoyloxy group, and quaternization of the nitrogen atom. Common reagents used in these steps include methyl iodide, isopropyl alcohol, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups.
Reduction: Reduction reactions may target the carbamoyloxy group, converting it to an amine.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or halide ions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted ammonium salts.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: In biological research, it may be used to study the effects of quaternary ammonium compounds on cell membranes and ion channels.
Industry: In industrial applications, it can be used as a surfactant or emulsifying agent in various formulations.
Mechanism of Action
The mechanism of action of TRIMETHYL-[2-METHYL-4-(METHYLCARBAMOYLOXY)-5-PROPAN-2-YLPHENYL]AZANIUMIODIDE involves its interaction with cell membranes, leading to increased permeability and disruption of membrane integrity. This is primarily due to the presence of the quaternary ammonium group, which interacts with the lipid bilayer of cell membranes.
Comparison with Similar Compounds
- TETRAMETHYLAMMONIUM IODIDE
- TRIMETHYL-[2-METHYL-4-(METHYLCARBAMOYLOXY)-5-PROPAN-2-YLPHENYL]AZANIUM BROMIDE
Uniqueness: TRIMETHYL-[2-METHYL-4-(METHYLCARBAMOYLOXY)-5-PROPAN-2-YLPHENYL]AZANIUMIODIDE is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other quaternary ammonium compounds.
Properties
CAS No. |
20347-56-2 |
|---|---|
Molecular Formula |
C15H25IN2O2 |
Molecular Weight |
392.28 g/mol |
IUPAC Name |
trimethyl-[2-methyl-4-(methylcarbamoyloxy)-5-propan-2-ylphenyl]azanium;iodide |
InChI |
InChI=1S/C15H24N2O2.HI/c1-10(2)12-9-13(17(5,6)7)11(3)8-14(12)19-15(18)16-4;/h8-10H,1-7H3;1H |
InChI Key |
BYQKKYSINXQDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](C)(C)C)C(C)C)OC(=O)NC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


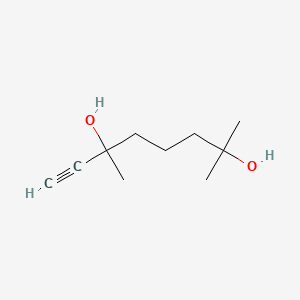
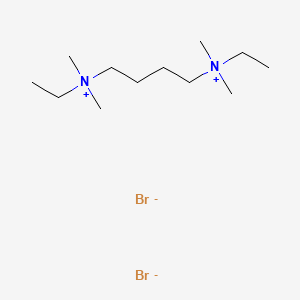


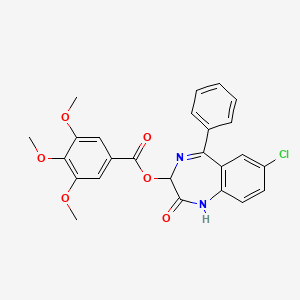
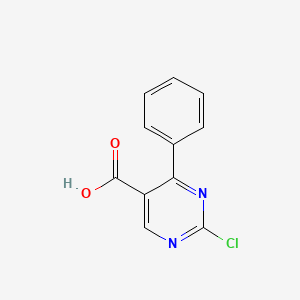
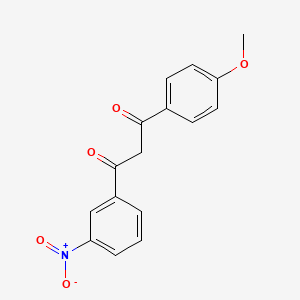
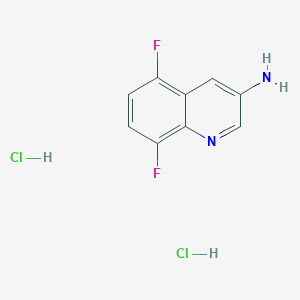

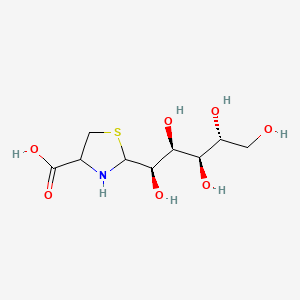
![n-[6'-(Diethylamino)-3-oxo-3h-spiro[2-benzofuran-1,9'-xanthen]-2'-yl]-n-phenylacetamide](/img/structure/B13734768.png)
